methyl {[4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
Methyl {[4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with ethyl and isopropyl groups, and a sulfanyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Substitution Reactions: The ethyl and isopropyl groups are introduced through substitution reactions using suitable alkyl halides.
Sulfanyl Acetate Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the reactions.
Catalysts: Using catalysts to enhance the reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {[4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {[4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
Mechanism of Action
The mechanism of action of methyl {[4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are crucial for the survival and proliferation of microorganisms.
Pathways Involved: Inhibition of key metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Methyl {[4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can be compared with other triazole derivatives:
Similar Compounds: this compound, ethyl {[4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, and propyl {[4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate.
Uniqueness: The specific substitution pattern and the presence of the sulfanyl acetate group confer unique chemical and biological properties to this compound, making it distinct from other triazole derivatives.
Properties
Molecular Formula |
C10H17N3O2S |
---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
methyl 2-[(4-ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C10H17N3O2S/c1-5-13-9(7(2)3)11-12-10(13)16-6-8(14)15-4/h7H,5-6H2,1-4H3 |
InChI Key |
QHZAGZCWDBNECD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)C(C)C |
Origin of Product |
United States |
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